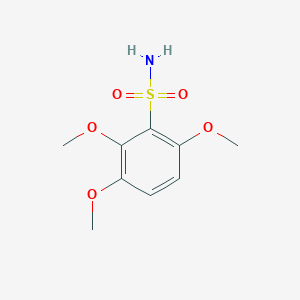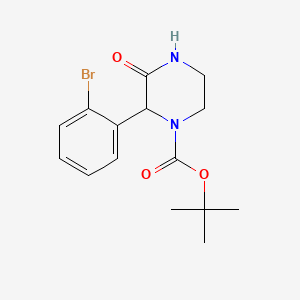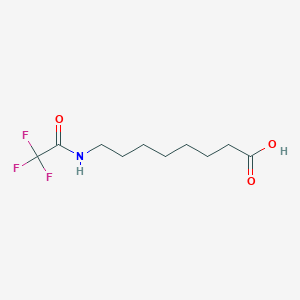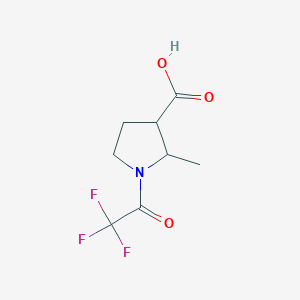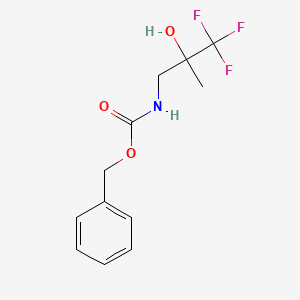![molecular formula C7H5F4NO B13497366 [5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol is a fluorinated pyridine derivative. Compounds containing fluorine atoms, such as this one, are of significant interest due to their unique chemical properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as chlorine on the pyridine ring . Another method involves the direct fluorination of pyridine derivatives using fluorinating agents like Selectfluor . Industrial production methods often rely on scalable and efficient synthetic routes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different fluorinated pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: This compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with molecular targets through its fluorine atoms. Fluorine atoms can form strong hydrogen bonds and interact with various biological targets, influencing the compound’s activity and specificity . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar compounds to [5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol include other fluorinated pyridines such as:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-(Trifluoromethyl)pyridine These compounds share the presence of fluorine atoms and pyridine rings, but differ in their specific substitution patterns and functional groups. The unique combination of fluorine atoms and the pyridine ring in this compound gives it distinct chemical properties and applications .
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-2,13H,3H2 |
InChI Key |
QQIAUHMNUVFNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B13497289.png)
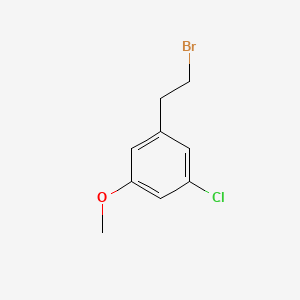
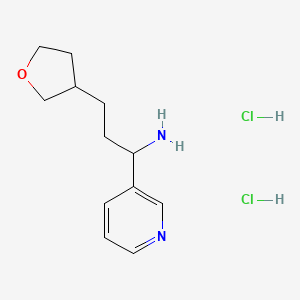
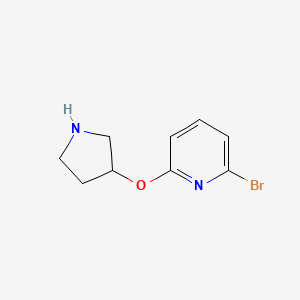
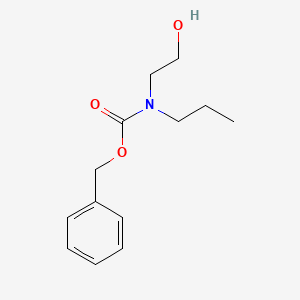
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
